molecular formula C10H13NO B1349124 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine CAS No. 31010-94-3

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine

Cat. No.: B1349124
CAS No.: 31010-94-3
M. Wt: 163.22 g/mol
InChI Key: LWDIQKVNWBXIMP-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” is a chemical compound. However, there is limited information available specifically for this compound . It’s worth noting that benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, benzofuran derivatives can be synthesized through various methods. For instance, one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions is a common strategy .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly available. However, the InChI code for a similar compound, “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile”, is 1S/C11H11NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6H2,1-2H3 .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available. However, benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly available. However, a similar compound, “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonitrile”, is a liquid at room temperature .

Scientific Research Applications

Synthesis and Material Science

  • Efficient Synthesis of Key Intermediates : The compound has been utilized in the efficient synthesis of key intermediates such as 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, which is crucial for the synthesis of licofelone, an anti-inflammatory drug. This synthesis involves a novel approach to producing unstable intermediates, which are then cyclized using Ag or Au catalysts to yield desired products (Rádl et al., 2009).

  • Green Synthesis of Benzofurane Derivatives : Another study highlights an environmentally friendly pathway for synthesizing benzofurane derivatives, important for their pharmaceutical activities, through selective direct ring acylation of resorcinol with isobutyryl chloride, catalyzed by solid acids (Békássy et al., 2007).

Pharmaceutical Development

  • Antipsychotic Potential : A compound with a similar structure, F15063, exhibits properties as a dopamine D2/D3 receptor antagonist, 5-HT1A receptor agonist, and dopamine D4 receptor partial agonist. Its effects on neuronal firing and neurotransmitter release suggest potential antipsychotic applications (Assié et al., 2009).

  • Synthesis of Bioactive Molecules : The synthesis of (E)-2-benzylidenimino-4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)thiazoles demonstrates the potential for creating molecules with insecticidal and fungicidal activities, highlighting the compound's role in developing new bioactive molecules (Shen et al., 2012).

Analytical Chemistry

  • Fluorescence Assay for Triethylamine : The catalytic dimerization of benzofuran-2-boronic acid, which involves compounds structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-amine, has been utilized to develop a simple fluorescence assay for detecting triethylamine, showcasing its analytical applications (Tange et al., 2021).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine” could potentially be explored for similar applications in the future.

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time This compound’s stability and degradation are important factors that influence its long-term effects on cellular function Studies have shown that this compound can degrade over time, leading to a decrease in its biological activityLong-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, such as altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At high doses, it can become toxic, leading to adverse effects such as cell death or tissue damage. Threshold effects have been observed, where a specific dosage range results in significant biological activity, while doses outside this range have minimal or harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can result in changes in the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity, as different tissues may have varying levels of transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. The specific localization of this compound within the cell can determine its overall biological effects .

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDIQKVNWBXIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344335
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31010-94-3
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-amine
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